molecular formula C11H13NO3 B15317643 N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide

Cat. No.: B15317643
M. Wt: 207.23 g/mol
InChI Key: UXTJRICYFSMTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide is an organic compound that features a benzodioxin ring fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide typically involves the reaction of 1,4-benzodioxane-6-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide
  • N-[(2,3-dihydro-1,4-benzodioxin-4-yl)methyl]acetamide

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide is unique due to its specific substitution pattern on the benzodioxin ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-8(13)12-6-9-7-14-10-4-2-3-5-11(10)15-9/h2-5,9H,6-7H2,1H3,(H,12,13)

InChI Key

UXTJRICYFSMTOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1COC2=CC=CC=C2O1

solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.